Benzyl mercaptan

Description

Benzyl mercaptan is a natural product found in Mephitis mephitis with data available.

Structure

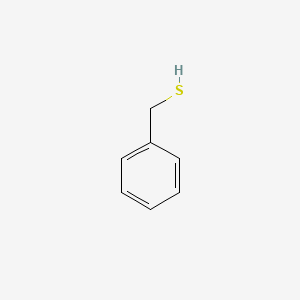

2D Structure

3D Structure

Properties

IUPAC Name |

phenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWRTRMUIOCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026664 | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

158 °F (70 °C)(Closed cup) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058 at 20 °C, 1.050-1.058 | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.28 (Air= 1) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Water-white, mobile liquid | |

CAS No. |

100-53-8, 16528-58-8 | |

| Record name | Benzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYL MERCAPTAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS34A21OBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30 °C | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benzyl mercaptan synthesis from benzyl chloride

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Mercaptan from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of benzyl mercaptan from benzyl chloride. The document details the core chemical reactions, experimental protocols, and comparative quantitative data to assist researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific applications.

Introduction

This compound (also known as phenylmethanethiol) is a pivotal organosulfur compound widely utilized as a versatile intermediate in organic synthesis. Its applications span the pharmaceutical and agrochemical industries, where it serves as a crucial building block for various therapeutic agents and pesticides. The synthesis of this compound from the readily available precursor, benzyl chloride, is a fundamental transformation in organic chemistry. This guide focuses on the most common and effective synthetic strategies, providing detailed experimental procedures and comparative data to facilitate informed decision-making in a research and development setting.

Core Synthetic Methodologies

The conversion of benzyl chloride to this compound is primarily achieved through nucleophilic substitution, where a sulfur-containing nucleophile displaces the chloride ion. The two most prevalent methods employ either thiourea (B124793) followed by hydrolysis or a direct reaction with a hydrosulfide (B80085) salt.

Synthesis via Thiourea Intermediate

This a two-step method that proceeds through the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.[1] This approach is a classic and reliable method for synthesizing thiols from alkyl halides.

Reaction Pathway:

-

Formation of Benzylisothiouronium Chloride: Benzyl chloride is reacted with thiourea in an alcoholic solvent to form the S-benzylisothiouronium chloride salt.

-

Hydrolysis: The isolated isothiouronium salt is then hydrolyzed under basic conditions to liberate this compound.

Synthesis via Hydrosulfide Salts

This method involves the direct reaction of benzyl chloride with a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or ammonium (B1175870) sulfhydrate (NH₄SH).[2][3] This approach offers a more direct route to the final product.

Reaction Pathway:

The hydrosulfide anion (SH⁻) acts as the nucleophile, directly displacing the chloride from the benzyl group in a single step.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for a direct comparison of their efficiencies and outcomes.

| Parameter | Thiourea Method | Ammonium Sulfhydrate Method | Sodium Hydrosulfide Method |

| Starting Material | Benzyl Chloride, Thiourea | Benzyl Chloride, Ammonium Sulfhydrate | Benzyl Chloride, Sodium Hydrosulfide |

| Solvent | 95% Alcohol[4] | Aqueous[3] | Aqueous[5] |

| Reaction Time | ~8 hours (6h reflux + 2h hydrolysis)[4] | ~2.5 - 4 hours[3] | ~8 hours[5] |

| Reaction Temperature | Reflux, then 80-100°C for hydrolysis[3][4] | <80°C initially, then 80-100°C[3] | 50°C initially, then 80°C[5] |

| Reported Yield | ~70%[4] | Up to 97%[6] | ~97.5%[5] |

| Reported Purity | >99% after distillation[4] | >99% after distillation[3] | 97.5%[5] |

| Key Side Products | Dibenzyl disulfide | Benzyl sulfide (B99878), Benzyl disulfide[3] | Benzyl sulfide, Benzyl disulfide[5] |

Experimental Protocols

Detailed Protocol for Synthesis via Thiourea

This protocol is adapted from established laboratory procedures.[4]

Step 1: Formation of Benzylisothiouronium Chloride

-

In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of benzyl chloride, 1.1 moles of thiourea, and 50 mL of 95% ethanol.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture, which will cause the benzylthiouronium salt to crystallize.

-

Filter the crystalline salt and wash with a small amount of cold ethanol.

Step 2: Hydrolysis to this compound

-

In a two-necked flask, suspend 1 mole of the benzylthiouronium salt in 300 mL of 5 N sodium carbonate solution.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture and acidify with 2 N hydrochloric acid.

-

Separate the organic layer (this compound) and dry over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation (b.p. 73°C/10mm Hg).[4]

Detailed Protocol for Synthesis via Ammonium Sulfhydrate

This protocol is based on a patented industrial process.[3]

-

To a closed, thermostatically controlled reactor, add an aqueous solution of ammonium sulfhydrate (NH₄SH/C₆H₅CH₂Cl molar ratio of at least 1, preferably between 1.05 and 1.5).

-

Add benzyl chloride to the aqueous solution over a period of 15 minutes to 1 hour, maintaining the temperature below 80°C.

-

After the addition is complete, heat the reaction mixture to a temperature in the range of 80°C to 100°C for 1 to 3 hours, until the conversion of benzyl chloride is substantially complete.

-

After the reaction, draw off the aqueous phase.

-

Strip the organic phase with nitrogen to remove residual hydrogen sulfide.

-

The crude product can be further purified by vacuum distillation to achieve a purity greater than 99%.[3]

Detailed Protocol for Synthesis via Sodium Hydrosulfide

This protocol is derived from a patented method designed to minimize side product formation.[5]

-

In a reactor, prepare a solution of sodium hydrosulfide with an initial concentration between 5% and 30% by weight.

-

Establish a hydrogen sulfide atmosphere in the reactor. This can be achieved by the addition of hydrochloric acid to the reaction solution.

-

Add benzyl chloride to the sodium hydrosulfide solution.

-

Heat the two-phase system to approximately 50°C and stir until about 90% of the benzyl chloride is converted (approximately 5-6 hours).

-

Increase the temperature to about 80°C and continue the reaction until the benzyl chloride concentration is less than 0.3% (approximately 3 hours).

-

Stop heating and agitation, and separate the bottom brine phase.

-

Wash the remaining organic product with water.

-

Dry the product by heating to 80°C under vacuum.

Reaction Mechanisms and Visualizations

The synthesis of this compound from benzyl chloride is a classic example of a nucleophilic substitution reaction. The reaction pathway can be visualized to better understand the chemical transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. US5001271A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US4740623A - Method for preparation of this compound - Google Patents [patents.google.com]

- 6. EP0337838A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Phenylmethanethiol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for phenylmethanethiol (also known as benzyl (B1604629) mercaptan), a crucial organosulfur compound in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for phenylmethanethiol in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | multiplet | 5H | C₆H₅- |

| ~3.57 | singlet | 2H | -CH₂- |

| ~1.56 | triplet | 1H | -SH |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C (quaternary) |

| ~129.0 | CH (aromatic) |

| ~128.9 | CH (aromatic) |

| ~127.5 | CH (aromatic) |

| ~31.6 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3060-3030 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) |

| ~2558 | S-H stretch |

| ~1600, ~1495, ~1455 | C=C stretch (aromatic ring) |

| ~1420 | CH₂ scissoring |

| ~1210 | C-S stretch |

| ~740, ~700 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[3][4]

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~30 | [M]⁺ (Molecular ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~15 | [C₅H₅]⁺ |

| 45 | ~13 | [CH₂SH]⁺ |

| 39 | ~11 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. Phenylmethanethiol is a flammable liquid with a strong, unpleasant odor and can cause skin and eye irritation; therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn, and all handling should be performed in a well-ventilated fume hood.[5][6][7][8]

NMR Spectroscopy Sample Preparation

-

Sample Preparation : For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of phenylmethanethiol.[9] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[9][10] The choice of solvent is critical to avoid interfering signals in the spectrum.[9]

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9][10][11]

-

Capping and Cleaning : Securely cap the NMR tube to prevent solvent evaporation.[9] Wipe the outside of the tube with a tissue dampened with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any fingerprints or residues.[9]

-

Instrumental Analysis : Insert the prepared sample into the NMR spectrometer. The experiment involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[9][12]

IR Spectroscopy Sample Preparation

Neat Liquid Sample (Salt Plates)

-

Plate Preparation : Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.[13][14]

-

Sample Application : Place one to two drops of liquid phenylmethanethiol onto the center of one salt plate.[15]

-

Sandwiching the Sample : Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[13][15]

-

Mounting : Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[13]

-

Data Acquisition : Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of the empty beam path should be collected prior to running the sample.[14]

-

Cleaning : After analysis, promptly clean the salt plates with a dry solvent like acetone (B3395972) and return them to the desiccator.[13]

Attenuated Total Reflectance (ATR)

-

Background Scan : Ensure the ATR crystal is clean. Run a background spectrum with the clean, empty ATR crystal.[2]

-

Sample Application : Place a small drop of phenylmethanethiol directly onto the ATR crystal.

-

Data Acquisition : Lower the press arm to ensure good contact between the sample and the crystal, then collect the IR spectrum.[2]

-

Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

Mass Spectrometry Sample Preparation

-

Initial Dilution : Prepare a stock solution of phenylmethanethiol at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727), acetonitrile, or dichloromethane.[16]

-

Final Dilution : Take an aliquot (e.g., 100 µL) of the stock solution and further dilute it with an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration in the range of 10-100 µg/mL.[16] The optimal concentration may vary depending on the mass spectrometer's sensitivity and the ionization technique used.

-

Filtration : If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's sample introduction system.[16]

-

Vial Transfer : Transfer the final diluted and filtered solution into a 2 mL mass spectrometry vial with a screw cap and a soft septum.[16]

-

Instrumental Analysis : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[17] The molecules are then ionized (e.g., by electron ionization or electrospray ionization), separated by their mass-to-charge ratio, and detected.[18][19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of phenylmethanethiol using the described spectroscopic techniques.

Caption: Workflow for Phenylmethanethiol Structural Analysis.

References

- 1. Benzenemethanethiol [webbook.nist.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenemethanethiol [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. homework.study.com [homework.study.com]

- 15. scribd.com [scribd.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. organomation.com [organomation.com]

- 18. quora.com [quora.com]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Safety and Handling of Benzyl Mercaptan (CAS 100-53-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for benzyl (B1604629) mercaptan (CAS 100-53-8), a vital reagent in various chemical syntheses. Due to its hazardous nature, a thorough understanding of its properties and the necessary precautions is critical for safe laboratory operations.

Chemical and Physical Properties

Benzyl mercaptan, also known as α-toluenethiol, is a colorless to light yellow liquid with a strong, unpleasant odor.[1][2][3] It is combustible and air-sensitive.[1][4]

| Property | Value | References |

| Molecular Formula | C7H8S | [1][5] |

| Molecular Weight | 124.2 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Odor | Strong, repulsive, garlic-like | [2] |

| Boiling Point | 194-195 °C | [1][7][8] |

| Melting Point | -29.2 °C to -30 °C | [2][8] |

| Flash Point | 70 °C (158 °F) (Closed cup) | [2][8] |

| Density | 1.058 g/mL at 25 °C | [1][9] |

| Vapor Pressure | 0.5 hPa at 20 °C | [8] |

| Vapor Density | >4 (air = 1) | [1][8] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and carbon disulfide.[1][3][9] | |

| Lower Explosive Limit | 1% (V) | [1][5][8] |

Toxicological Data

This compound is classified as fatal if inhaled and harmful if swallowed.[5][6][7][10] It can cause skin and serious eye irritation.

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 493 mg/kg | [7][8] |

| LC50 | Mouse | Inhalation | 0.9 mg/L (4 h) or 178 ppm (4 h) | [8] |

| Skin Irritation | Rabbit | Dermal | Slight irritation | [8] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [10] |

| Mutagenicity (Ames test) | - | - | Negative | [8] |

Note on Experimental Protocols: The provided safety data sheets cite the toxicological data listed above but do not include detailed experimental methodologies. For comprehensive experimental protocols, consultation of the primary toxicological literature is recommended.

Hazard Identification and Classification

This compound is associated with multiple hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

This table is a summary of the most common classifications. Refer to the specific Safety Data Sheet (SDS) for complete details.[5][7][10]

Safe Handling and Storage

A strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber for full contact, Nitrile rubber for splash contact) and a complete suit protecting against chemicals are necessary.[7][8] Always inspect gloves before use and use proper glove removal technique.[7]

-

Respiratory Protection: Work should be conducted in a chemical fume hood.[8][10] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator must be used.[7]

Handling Procedures

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Keep away from heat, sparks, and flame.[10]

-

Store under an inert atmosphere as it is air sensitive.[4][10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

General Advice: Move the victim out of the dangerous area and show the Safety Data Sheet to the attending physician. Immediate medical attention is required.[7][8][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Immediately call a poison center or doctor.[5][6][8][11]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[8] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][7][8]

-

Specific Hazards: Combustible liquid.[7][10] In a fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced.[4][7][8] Vapors may form explosive mixtures with air.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[7][10] Ensure adequate ventilation.[7][8] Remove all sources of ignition.[7][10][11] Do not breathe vapors.[8] Wear appropriate personal protective equipment.[5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4][7] Do not let the product enter drains, surface water, or the sanitary sewer system.[7][8][10] this compound is very toxic to aquatic life with long-lasting effects.[5][10]

-

Containment and Cleanup: Absorb spillage with an inert absorbent material (e.g., dry sand, earth).[5][10][11] Collect and place in a suitable, closed container for disposal.[4][7]

Disposal Considerations

Dispose of this compound and its container as hazardous waste.[1] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal practices must be in accordance with federal, state, and local regulations.[4][7]

Conclusion

This compound is a valuable chemical intermediate, but its handling requires stringent safety measures due to its high acute toxicity, particularly via inhalation. All personnel must be thoroughly trained on its hazards and the proper procedures for its use, storage, and disposal. By adhering to the guidelines outlined in this document and the substance's Safety Data Sheet, researchers can minimize risks and ensure a safe laboratory environment.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 100-53-8: this compound | CymitQuimica [cymitquimica.com]

- 4. mu-intel.com [mu-intel.com]

- 5. lobachemie.com [lobachemie.com]

- 6. lobachemie.com [lobachemie.com]

- 7. westliberty.edu [westliberty.edu]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 100-53-8 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical and Olfactory Properties of Alpha-Toluenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and odor profile of alpha-toluenethiol (also known as benzyl (B1604629) mercaptan). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables, and where available, detailed experimental methodologies are described. Furthermore, a visualization of the general olfactory signaling pathway for thiols is provided to contextualize its potent odor.

Physical Properties

Alpha-toluenethiol is a colorless to light yellow liquid with a strong, distinct odor.[1] It is an organosulfur compound that is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2][3][4]

Table 1: Physical and Chemical Properties of Alpha-Toluenethiol

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈S | [1][4] |

| Molecular Weight | 124.21 g/mol | [5][6] |

| Boiling Point | 194-195 °C | [2][5][6][7][8] |

| Melting Point | -29 to -30 °C | [1][4][5][7][8] |

| Density | 1.058 g/mL at 25 °C | [2][6][7][8] |

| Flash Point | 70 °C (158 °F) (Closed Cup) | [1][4][5] |

| Vapor Pressure | 0.47 mm Hg | [9] |

| Vapor Density | >4 (vs air) | [6][7] |

| Refractive Index | 1.575 at 20 °C | [2][6][7] |

| Water Solubility | Insoluble/Not miscible | [1][2][7] |

| pKa | 9.43 at 25 °C | [3][7] |

Odor Profile

Alpha-toluenethiol is well-known for its potent and unpleasant odor, which is a characteristic feature of many low molecular weight thiols.

Odor Description: The scent of alpha-toluenethiol is most commonly described as a repulsive, strong, and pungent odor reminiscent of garlic, leek, or a general "stench".[1][2][4][5] It is also sometimes characterized as "alliaceous" or having a "stinging" quality.[10][11]

Odor Threshold: The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Alpha-toluenethiol is detectable at extremely low concentrations.

Table 2: Odor Threshold of Alpha-Toluenethiol

| Threshold Value | Medium | Reference(s) |

| 2.6 ppb (parts per billion) | Air | [3][5][9] |

| 0.03 mg/m³ | Air | [5] |

| 1.0 µg/L | Water | [5] |

Experimental Protocols

Determination of Physical Properties

Boiling Point Determination (Micro-Reflux Method):

-

A small volume (approximately 0.5-1 mL) of the liquid sample is placed in a small test tube with a magnetic stir bar.

-

The test tube is situated in a heating block on a stirrer hotplate.

-

A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.

-

The liquid is heated to a gentle boil while stirring. The point at which the vapor condenses and refluxes back into the liquid (visible as a ring of liquid on the tube walls) is observed.

-

The temperature at which the vapor temperature stabilizes during reflux is recorded as the boiling point.

Melting Point Determination (Capillary Method):

-

A small amount of the solidified sample (frozen alpha-toluenethiol) is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point.

Density Determination (Pycnometer Method):

-

A pycnometer (a flask with a specific, known volume) is weighed while empty.

-

The pycnometer is then filled with the liquid sample and weighed again.

-

The mass of the liquid is determined by subtracting the empty weight from the filled weight.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination (Closed-Cup Method):

-

A sample of the liquid is placed in a closed cup apparatus (e.g., Pensky-Martens tester).

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite momentarily.

Determination of Odor Threshold

Forced-Choice Ascending Concentration Series Method (ASTM E679): This is a standardized method for determining detection and recognition thresholds.

-

A series of samples with increasing concentrations of the odorant in a neutral medium (e.g., purified air or water) is prepared.

-

A panel of trained sensory assessors is presented with sets of three samples, where one contains the odorant and the other two are blanks (the neutral medium).

-

The assessors are required to identify which of the three samples is different, even if they have to guess (forced-choice).

-

The presentation starts with concentrations below the expected threshold and increases in steps.

-

The individual threshold is the concentration at which an assessor can correctly identify the odorous sample a specified number of times. The group's threshold is then calculated statistically from the individual results.

Olfactory Signaling Pathway

The perception of thiols like alpha-toluenethiol involves a complex signaling cascade within the olfactory system. It begins with the interaction of the odorant molecule with specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium.

Recent research has indicated that the detection of many sulfur-containing compounds is mediated by olfactory receptors that are metalloproteins, often requiring a metal ion like copper for their activation.[3][5] The thiol group of the odorant is thought to coordinate with the metal ion within the receptor's binding pocket, triggering a conformational change in the receptor.

This conformational change activates an intracellular G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the specific odor.

Caption: General olfactory signaling pathway for thiols.

Experimental Workflow for Odor Threshold Determination

The determination of an odor threshold is a critical component in understanding the impact of a volatile compound. The workflow involves careful sample preparation, presentation to a trained panel, and statistical analysis of the results.

Caption: Workflow for odor threshold determination.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. phillysim.org [phillysim.org]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

The Ubiquitous Yet Elusive Thiol: A Technical Guide to the Natural Occurrence of Benzyl Mercaptan in Food and Plants

For Immediate Release

[City, State] – December 21, 2025 – Benzyl (B1604629) mercaptan (C₆H₅CH₂SH), also known as phenylmethanethiol, is a potent organosulfur compound recognized for its distinct, often pungent, aroma. While extensively utilized as a synthetic flavoring agent, its natural occurrence in a variety of food and plant sources contributes significantly to their characteristic sensory profiles. This technical guide provides an in-depth exploration of the natural presence of benzyl mercaptan, detailing its quantitative levels, the analytical methodologies for its detection, and the biochemical pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a select number of plant species and is a notable contributor to the aroma of certain processed foods, particularly coffee and wine. Its presence, even at trace levels, can have a significant impact on the perceived flavor and aroma.

In Beverages

Wine: this compound is a key contributor to the "smoky" or "struck flint" aroma in some Vitis vinifera L. wines, a characteristic that can be considered desirable in certain premium white wines.[1] Its formation in wine is linked to the presence of its precursors, benzaldehyde (B42025) and hydrogen sulfide.[2] The concentration of this compound in wine is typically very low, often in the nanogram per liter range.

Coffee: The roasting of coffee beans is a complex process that generates a vast array of volatile compounds, including this compound.[1][3] It is formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[1] While its presence is well-established, specific quantitative data in roasted coffee is not extensively documented in the readily available literature.

In Plants

Boxwood (Buxus sempervirens L.): this compound has been identified as a volatile constituent of boxwood, contributing to its characteristic scent.[1][3] However, quantitative data on its concentration in this plant is scarce in publicly accessible research.

Table 1: Quantitative Data on this compound in Food and Plants

| Source | Matrix | Concentration Range | Reference(s) |

| Wine (Vitis vinifera) | Wine | Not Detected - 0.015 µg/L | UC Davis |

Note: Quantitative data for coffee, boxwood, and land cress are not sufficiently available in the reviewed literature to be included in this table.

Biosynthetic and Formation Pathways

The formation of this compound in nature involves distinct biochemical pathways in plants and thermochemical reactions during food processing.

Biosynthesis in Plants (Hypothesized)

While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, it is hypothesized to originate from the amino acid L-phenylalanine. Phenylalanine is the precursor to a wide range of phenylpropanoids. The biosynthesis of benzyl alcohol and benzaldehyde from phenylalanine is known to occur in plants.[5][6][7][8] It is plausible that a subsequent enzymatic reaction, potentially involving a sulfur donor like cysteine or hydrogen sulfide, leads to the formation of the thiol group, though the specific enzymes involved have not been identified.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Polyphenolic Composition, Antioxidant, Antiproliferative and Antidiabetic Activities of Coronopus didymus Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09355A [pubs.rsc.org]

- 6. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 8. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl mercaptan reaction mechanisms in organic chemistry

An In-depth Technical Guide to the Reaction Mechanisms of Benzyl (B1604629) Mercaptan in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl mercaptan (phenylmethanethiol), with the chemical formula C₆H₅CH₂SH, is a pivotal organosulfur compound in organic synthesis.[1] Its utility stems from the high reactivity of the thiol (-SH) group, which allows it to serve as a potent nucleophile, a precursor to sulfur-containing heterocycles, and a valuable protecting group.[1][2] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including nucleophilic substitution, oxidation, and addition reactions. The content is supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development in the pharmaceutical and chemical industries.

Nucleophilic Substitution Reactions: Thioether Synthesis

The most prominent role of this compound in organic synthesis is as a nucleophile for the formation of carbon-sulfur bonds, leading to the synthesis of benzyl thioethers.[3] These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the substrate and reaction conditions.

Sₙ1-type Mechanism: Reaction with Benzylic Alcohols

The reaction of this compound with benzylic alcohols, particularly secondary and tertiary ones, can be effectively catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂).[4] The mechanism proceeds through a Lewis-acid-mediated Sₙ1-type pathway. The catalyst activates the alcohol, facilitating the departure of the hydroxyl group as water and forming a stabilized benzylic carbocation intermediate. The nucleophilic sulfur of this compound then attacks the carbocation to form the thioether.[4]

Caption: Sₙ1-type mechanism for copper-catalyzed thioetherification.

Quantitative Data: Copper-Catalyzed Thioetherification of Alcohols [1][4][5]

| Entry | Alcohol Substrate | Thiol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | This compound | Cu(OTf)₂ (3) | DCM | 25 | 12 | 96 |

| 2 | 1-Phenylethanol | This compound | Cu(OTf)₂ (3) | DCM | 25 | 12 | 99 |

| 3 | 2-Phenylpropan-2-ol | This compound | Cu(OTf)₂ (3) | DCM | 25 | 12 | 99 |

| 4 | 4-Methoxybenzyl alcohol | This compound | Cu(OTf)₂ (3) | DCM | 25 | 12 | 98 |

| 5 | Cinnamyl alcohol | This compound | ZnI₂ (50) | DCE | 25 | 1 | 95 |

Experimental Protocol: Copper-Catalyzed Synthesis of Benzyl Phenylmethyl Sulfide [1]

-

To a dry test tube, add benzyl alcohol (49.0 mg, 0.36 mmol, 1.2 equiv) and Cu(OTf)₂ (3.3 mg, 0.009 mmol, 3 mol%).

-

Cap the tube with a rubber septum.

-

Add this compound (0.30 mmol, 1.0 equiv) followed by dichloromethane (B109758) (DCM, 1 mL) via syringe.

-

Stir the reaction mixture at room temperature (25 °C) overnight.

-

Upon completion, purify the mixture directly by column chromatography on silica (B1680970) gel to afford the product.

Sₙ2 Mechanism: Reaction with Alkyl Halides

This compound readily participates in Sₙ2 reactions with primary and secondary alkyl halides. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate anion (BnS⁻). This anion then displaces the halide in a single, concerted step, leading to inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentrations of both the thiolate and the alkyl halide.[6]

Caption: Sₙ2 mechanism for thioether synthesis from an alkyl halide.

Oxidation Reactions

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation. The product of the oxidation is highly dependent on the oxidant and the reaction conditions.

Oxidation to Dibenzyl Disulfide

Mild oxidizing agents convert this compound to dibenzyl disulfide. This oxidative coupling is a common reaction for thiols. A particularly efficient and environmentally benign method involves using 30% hydrogen peroxide (H₂O₂) with a catalytic amount of an iodide source, such as sodium iodide (NaI) or elemental iodine (I₂).[7][8] The reaction is typically fast and high-yielding at room temperature.[7]

Caption: Workflow for the oxidation of this compound to dibenzyl disulfide.

Quantitative Data: Catalytic Oxidation with H₂O₂ [7]

| Entry | Catalyst (1 mol%) | Solvent | Time (h) | Yield (%) |

| 1 | None | Ethyl Acetate | 24 | < 5 |

| 2 | NaI | Ethyl Acetate | 0.5 | 98 |

| 3 | I₂ | Ethyl Acetate | 0.5 | 95 |

| 4 | KBr | Ethyl Acetate | 24 | 10 |

Experimental Protocol: Oxidation of this compound with H₂O₂/NaI [7]

-

Dissolve this compound (1.0 mmol) in ethyl acetate (5 mL) in a round-bottom flask.

-

Add sodium iodide (0.01 mmol, 1 mol%) to the solution.

-

Add 30% aqueous hydrogen peroxide (1.0 mmol, 1.0 equiv) dropwise while stirring at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dibenzyl disulfide.

Oxidation to Sulfonic Acids

Stronger oxidizing conditions, particularly in the presence of a base, can oxidize this compound beyond the disulfide to the corresponding sulfonic acid or its salt.[9][10] The reaction with molecular oxygen in a non-aqueous alkaline medium (e.g., KOH in an alcohol) can yield sulfinates and sulfonates.[9] The base is crucial for facilitating the oxidation process.

Addition Reactions

This compound can add across carbon-carbon multiple bonds through both radical and polar mechanisms.

Free-Radical Addition to Alkynes and Alkenes

In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), this compound undergoes anti-Markovnikov addition to unsaturated C-C bonds.[11][12] The reaction proceeds via a radical chain mechanism. The initiator generates a thiyl radical (BnS•), which then adds to the alkyne or alkene at the less substituted carbon to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, propagating the chain.[13]

Caption: Free-radical chain mechanism for the addition of this compound to an alkyne.

Quantitative Data: Free-Radical Addition to Phenylacetylene [11][12]

| Entry | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |

| 1 | AIBN | Benzene (B151609) | 80 | 2 | 62 | 79:21 |

| 2 | Et₃B-hexane | Toluene | 25 | 0.5 | 92 | 86:14 |

Experimental Protocol: AIBN-Initiated Radical Addition [11]

-

Prepare a solution of this compound (2 mmol), the alkyne (e.g., phenylacetylene, 5 mmol), and AIBN (0.2 mmol) in benzene (20 mL).

-

Transfer the solution to a sealed tube and heat at 90 °C for 2 hours.

-

After cooling, the reaction mixture can be analyzed directly by GC-MS or purified by column chromatography.

Michael (Conjugate) Addition

As a soft nucleophile, the thiolate of this compound is an excellent donor for Michael additions to α,β-unsaturated carbonyl compounds.[2] The reaction is typically catalyzed by a base (e.g., triethylamine (B128534), DBU) which generates the thiolate anion.[2][14] The thiolate then adds to the β-carbon of the Michael acceptor, forming an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Quantitative Data: Michael Addition of Thiols to Enones [2][14]

| Entry | Thiol | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Cyclohex-2-en-1-one | Et₃N | DCM | 2 | >95 |

| 2 | Thiophenol | Cyclohex-2-en-1-one | None | [Bmim]PF₆/H₂O | 0.2 | 94 |

| 3 | 1-Dodecanethiol | Methyl vinyl ketone | Et₃N | None | ~1 | ~98 |

Experimental Protocol: Base-Catalyzed Michael Addition [2]

-

To a solution of cyclohex-2-en-1-one (1.0 mmol) in DCM (10 mL) at room temperature, add this compound (1.2 mmol).

-

Add triethylamine (1.2 mmol) dropwise to the stirred solution.

-

Monitor the reaction by TLC (typically complete within 1-4 hours).

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

This compound in Deprotection Chemistry

The benzylthio- group (BnS-) is a common protecting group for thiols. The cleavage of the S-Bn bond, known as debenzylation, is a critical step in multi-step synthesis.

Reductive Cleavage (Debenzylation)

The most common method for deprotecting a benzyl thioether is through a dissolving metal reduction, typically using sodium in liquid ammonia (B1221849).[15][16] This powerful reductive system cleaves the C-S bond to liberate the free thiol.[17]

Caption: Workflow for the deprotection of benzyl thioethers.

Experimental Protocol: Debenzylation with Sodium in Liquid Ammonia [17]

-

Set up a three-necked flask with a dry ice-acetone condenser and a nitrogen inlet.

-

Condense ammonia (approx. 3000 mL for a ~0.9 mol scale reaction) into the flask at -78 °C.

-

Slowly add clean sodium metal (5.43 g-atom per mole of thioether) to the liquid ammonia with stirring.

-

Add a solution of the benzyl thioether (e.g., 7-benzylthiomenthone, 0.906 mol) in anhydrous ether (625 mL) dropwise over several hours to the vigorously stirred blue solution.

-

After the addition is complete, continue stirring for 30 minutes.

-

Quench the reaction by the slow, dropwise addition of methanol.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Cautiously add water to the solid residue, followed by acidification to isolate the free thiol.

Conclusion

This compound is a remarkably versatile reagent in organic chemistry, characterized by a rich set of reaction mechanisms. Its ability to act as a potent nucleophile in both Sₙ1 and Sₙ2 reactions provides a robust pathway to thioethers. The controlled oxidation of its thiol group allows for the synthesis of disulfides or sulfonic acids, while its participation in radical and Michael additions enables the formation of C-S bonds across unsaturated systems. Finally, its role as a protecting group that can be efficiently removed under reductive conditions underscores its importance in complex total synthesis. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3329708A - Preparation of sulfinates and sulfonates by oxidation of mercaptans with oxygen in non-aqueous alkaline medium - Google Patents [patents.google.com]

- 10. US2505910A - Oxidation of mercaptans - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Hydrothiolation of this compound to arylacetylene: application to the synthesis of (E) and (Z)-isomers of ON 01910·Na (Rigosertib®), a phase III clinical stage anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

Solubility of Benzyl Mercaptan in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) mercaptan in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Quantitative Solubility Data

The solubility of benzyl mercaptan varies across different types of organic solvents. While comprehensive quantitative data is not extensively available in published literature, the following table summarizes the available information. It is important to note that "miscible" indicates that the two substances are soluble in each other in all proportions.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Protic | 25 | 732.2 mg/L (estimated)[1] |

| Ethanol | Alcohol (Protic) | Not Specified | Miscible[2] |

| 95% Ethanol | Alcohol (Protic) | Not Specified | 1 mL in 1 mL[3][4] |

| Ether (Diethyl Ether) | Ether (Aprotic) | Not Specified | Miscible[2] |

| Carbon Disulfide | Nonpolar | Not Specified | Soluble[3][5] |

| Chloroform | Halogenated | Not Specified | Slightly Soluble[6] |

| Methanol | Alcohol (Protic) | Not Specified | Slightly Soluble[6] |

| Carbon Tetrachloride | Halogenated | Not Specified | Slightly Soluble[3][4] |

Qualitative Solubility Observations:

Experimental Protocols for Solubility Determination

For a precise quantitative determination of this compound solubility in a specific organic solvent, the following experimental methodologies can be employed. These protocols are based on standard laboratory practices for solubility assessment.

Method 1: Gravimetric Analysis

This method involves the preparation of a saturated solution followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved this compound will confirm that the solution is saturated.

-

-

Separation of Phases:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved solute is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once the solvent is completely removed, weigh the container with the remaining this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility in terms of grams per 100 mL or moles per liter of the solvent.

-

Method 2: Spectroscopic or Chromatographic Analysis

This method relies on creating a calibration curve to determine the concentration of this compound in a saturated solution.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Using a suitable analytical instrument (e.g., UV-Vis spectrophotometer or Gas Chromatograph), measure the absorbance or peak area for each standard solution.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 2.1, step 1).

-

After allowing the phases to separate, carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method to determine its concentration.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the solubility of this compound.

References

- 1. This compound, 100-53-8 [thegoodscentscompany.com]

- 2. lobachemie.com [lobachemie.com]

- 3. This compound | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 100-53-8 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. Page loading... [guidechem.com]

- 8. CAS 100-53-8: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 100-53-8 [chemicalbook.com]

- 10. This compound | 100-53-8 [amp.chemicalbook.com]

Thermochemical Profile of Phenylmethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanethiol (also known as benzyl (B1604629) mercaptan or α-toluenethiol) is an organosulfur compound with the chemical formula C₇H₈S.[1][2] It is a colorless liquid with a strong, unpleasant odor and is found naturally in some plants, such as boxwood, and contributes to the aroma of certain foods and wines.[3][4] In industrial and research settings, it serves as a reagent in organic synthesis and as a potential building block for more complex molecules. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for understanding its metabolic fate and potential biological activity.

This technical guide provides a comprehensive overview of the available thermochemical data for phenylmethanethiol, details the experimental methodologies used for their determination, and presents a visualization of its primary metabolic pathway.

Thermochemical Data

The following tables summarize the key thermochemical parameters for phenylmethanethiol in both its liquid and gaseous phases. The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and associated primary literature.[1][2][5]

Table 1: Enthalpy Data for Phenylmethanethiol

| Thermochemical Property | Symbol | Phase | Value (kJ/mol) | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | Liquid | 13.5 ± 2.2 | [6] |

| Standard Molar Enthalpy of Formation | ΔfH° | Gas | 67.8 ± 2.3 | [5] |

| Standard Molar Enthalpy of Combustion | ΔcH° | Liquid | -4383.9 ± 2.1 | [6] |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | - | 54.3 ± 0.4 | [1] |

Note: Standard conditions are defined as 298.15 K (25 °C) and 0.1 MPa.

Table 2: Other Physical and Thermochemical Properties

| Property | Symbol/Formula | Value |

| Molecular Formula | C₇H₈S | - |

| Molecular Weight | - | 124.203 g/mol |

| CAS Registry Number | - | 100-53-8 |

Experimental Protocols

The determination of the thermochemical data presented above, particularly the enthalpy of combustion, has historically relied on precision calorimetry techniques. The primary experimental method for organosulfur compounds is rotating-bomb calorimetry.

Determination of Enthalpy of Combustion by Rotating-Bomb Calorimetry

The experimental values for the enthalpy of combustion of phenylmethanethiol reported in the literature were likely determined using a rotating-bomb calorimeter, a standard apparatus for the combustion of sulfur-containing organic compounds.[10]

Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity phenylmethanethiol is encapsulated in a combustible container, often a gelatin capsule or a thin polyester (B1180765) bag, to ensure complete combustion.

-

Bomb Assembly and Pressurization: The encapsulated sample is placed in a platinum crucible within a robust, stainless-steel "bomb." A small amount of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 3 MPa.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire.

-

Rotation and Combustion: To ensure that the sulfuric acid formed from the combustion of sulfur dissolves completely and uniformly in the water, the bomb is rotated during and after the combustion process. This is a critical step for accurate measurements with sulfur-containing compounds.

-

Temperature Monitoring: The temperature of the water in the calorimeter is precisely measured before, during, and after the combustion reaction. The temperature rise, once corrected for heat exchange with the surroundings, is directly proportional to the heat released by the combustion.

-

Analysis and Correction: The contents of the bomb are analyzed after combustion to determine the extent of sulfuric acid and, if applicable, nitric acid formation. Corrections are applied to the measured heat release to account for the energy of formation of these acids.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the known heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

Biological Activity and Metabolism

While phenylmethanethiol is not recognized as a primary signaling molecule, its metabolic fate is of interest to drug development professionals due to the common occurrence of thiol groups in pharmaceuticals. The primary metabolic pathway for many xenobiotic thiols is S-methylation.

S-Methylation of Phenylmethanethiol

In biological systems, the sulfhydryl group (-SH) of phenylmethanethiol can be methylated by the enzyme thiol S-methyltransferase (TMT).[11][12] This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting the thiol to a thioether.

Caption: S-methylation of phenylmethanethiol.

This metabolic transformation generally leads to a decrease in the reactivity of the thiol group and can alter the pharmacological and toxicological properties of the parent compound. The resulting thioether is often more lipophilic, which can affect its distribution and subsequent metabolism.

Conclusion